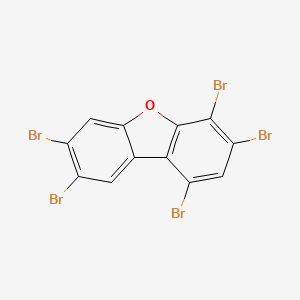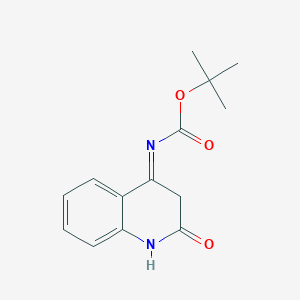![molecular formula C10H7N3O B12890404 2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
2-(1H-benzo[d]imidazol-2-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzo[d]imidazol-2-yl)oxazole is a heterocyclic compound that features both benzimidazole and oxazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The benzimidazole ring is a fused bicyclic structure consisting of benzene and imidazole, while the oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)oxazole typically involves the formation of the benzimidazole ring followed by the construction of the oxazole ring. One common method involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core. This is followed by cyclization with appropriate reagents to form the oxazole ring.
For example, the reaction of o-phenylenediamine with formic acid under acidic conditions can yield benzimidazole, which can then be further reacted with α-haloketones to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the benzimidazole or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid derivatives, while substitution reactions can yield various substituted benzimidazole or oxazole derivatives .
Applications De Recherche Scientifique
2-(1H-benzo[d]imidazol-2-yl)oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes involved in cell division, making them potential anticancer agents .
Comparaison Avec Des Composés Similaires
2-(1H-benzo[d]imidazol-2-yl)oxazole can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure with only the benzimidazole ring.
Oxazole: A simpler structure with only the oxazole ring.
Benzoxazole: Contains a benzene ring fused to an oxazole ring.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring.
The uniqueness of this compound lies in its combination of both benzimidazole and oxazole rings, which can confer unique biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C10H7N3O |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C10H7N3O/c1-2-4-8-7(3-1)12-9(13-8)10-11-5-6-14-10/h1-6H,(H,12,13) |
Clé InChI |
XTROYEIIBGPWRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=NC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)
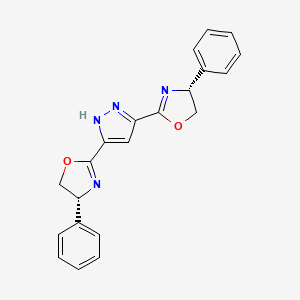
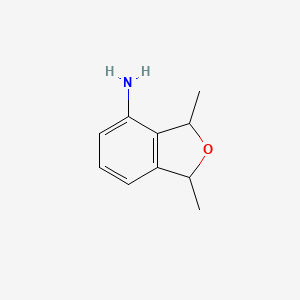
![1-{1-[(1H-Pyrazol-1-yl)methyl]-1H-pyrazol-5-yl}ethan-1-one](/img/structure/B12890338.png)

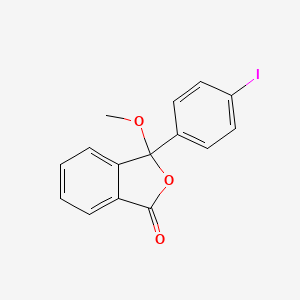
![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
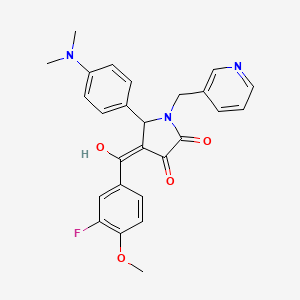
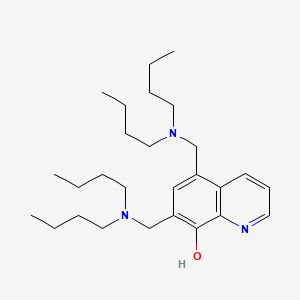
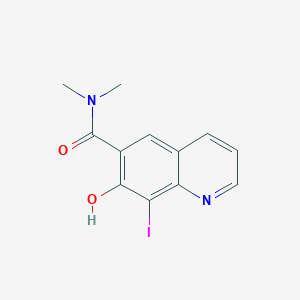
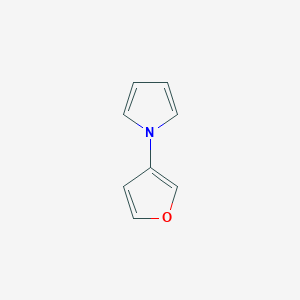
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
